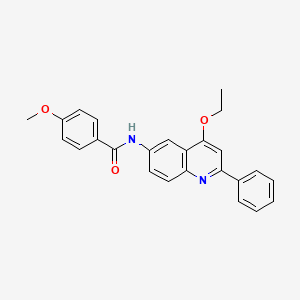

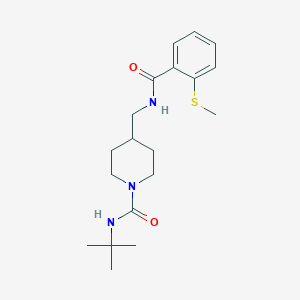

N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide, also known as MTB-PIP, is a compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, marking a significant advancement in asymmetric synthesis methodologies. tert-Butanesulfinamide, in particular, has emerged as a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines. This approach provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Synthetic Routes of Vandetanib

Vandetanib synthesis has been thoroughly investigated, revealing various synthetic routes that demonstrate the versatility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor. This compound's utility in the industrial production of Vandetanib highlights its importance in pharmaceutical manufacturing, offering insights into more efficient and commercially viable synthetic methods (Mi, 2015).

Synthetic Phenolic Antioxidants and Environmental Impacts

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used to retard oxidative reactions in various products. Recent studies have explored their environmental occurrence, human exposure, and potential toxicity. These investigations shed light on the prevalence of SPAs in the environment and their impact on human health, offering a foundation for future research directions aimed at understanding and mitigating their effects (Liu & Mabury, 2020).

Central Nervous System (CNS) Acting Drugs Synthesis

Research into the synthesis of novel CNS acting drugs has identified functional chemical groups, including piperidine derivatives, as potential lead molecules. This exploration is critical for developing new therapeutic agents with minimized adverse effects, such as addiction and tolerance, thus offering a pathway to more effective treatments for CNS disorders (Saganuwan, 2017).

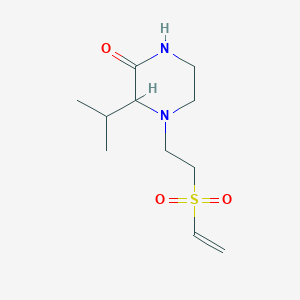

Piperidine Derivatives and Anti-mycobacterial Activity

Piperazine and its derivatives, featuring a six-membered nitrogen-containing ring, have shown significant promise as anti-mycobacterial agents. Recent reviews have highlighted the anti-mycobacterial properties of these compounds, including their effectiveness against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This emphasizes the potential of piperazine derivatives in addressing the global challenge of tuberculosis, especially drug-resistant forms (Girase et al., 2020).

properties

IUPAC Name |

N-tert-butyl-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-17(23)15-7-5-6-8-16(15)25-4/h5-8,14H,9-13H2,1-4H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCYFNZRWKNYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)

![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B3015348.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B3015349.png)